N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N'-[(4-Fluorophenyl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic compound featuring a thieno[3,4-c]pyrazol-5λ⁶-sulfone core substituted with a 4-methylphenyl group at position 2 and an ethanediamide linker bridging the 3-position of the heterocycle to a 4-fluorobenzyl group. The sulfone (5,5-dioxo) moiety confers polarity and metabolic stability, while the fluorinated aromatic groups enhance lipophilicity and bioavailability . Its synthesis likely involves condensation of substituted hydrazides with α-keto sulfones, followed by functionalization of the pyrazole ring .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S/c1-13-2-8-16(9-3-13)26-19(17-11-31(29,30)12-18(17)25-26)24-21(28)20(27)23-10-14-4-6-15(22)7-5-14/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZPCIICSJVWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves several steps. The key starting materials include 5-amino-pyrazoles and various substituted benzyl compounds. The synthetic route typically involves:
Cyclocondensation: The formation of the thieno[3,4-c]pyrazole core through cyclocondensation reactions.
Substitution Reactions: Introduction of the p-tolyl and 4-fluorobenzyl groups through nucleophilic substitution reactions.
Oxidation: Oxidation of the sulfur atom to form the sulfone group (5,5-dioxido).
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the sulfone group, converting it back to the sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: The compound’s thieno[3,4-c]pyrazole core is known for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its unique structure.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thieno[3,4-c]pyrazole core is known to interact with various biological pathways, potentially affecting cell signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1. Core Heterocycle Derivatives
N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS 899733-61-0) Structural Differences: Replaces the 4-methylphenyl group with a second 4-fluorophenyl at position 2. Spectral Data: IR ν(C=O) at 1663–1682 cm⁻¹, ν(NH) at 3150–3319 cm⁻¹ .
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Structural Differences: Replaces the thienopyrazol-sulfone core with a pyrazole-triazole hybrid and a carbothioamide group. Impact: Enhanced π-π stacking due to the triazole moiety but reduced solubility due to the thioamide . Crystallography: Mean C–C bond length = 0.004 Å (X-ray data via SHELXL ).
2.2. Substituent Variations
Triazole-thiones [7–9]
- Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br).
- Key Differences : Sulfonylphenyl substituents and thione tautomerism.
- Tautomerism : IR confirms thione form (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide (CAS 894032-90-7) Structural Differences: Thiazolo-triazole core instead of thienopyrazol-sulfone.
Computational and Machine Learning Insights
- XGBoost Models : Predict ~9.091 K RMSE for critical temperature, suggesting similar thermal stability to triazole derivatives .
- ChemGPS-NP Analysis : Positions the compound in a unique chemical space compared to bedaquiline-like structures, emphasizing sulfone-driven polarity .
Research Findings and Implications
- Structural Stability: The 5,5-dioxo group in the thienopyrazol core enhances oxidative stability compared to non-sulfonated analogues .
- Bioactivity : Fluorophenyl and methylphenyl groups synergize for selective kinase inhibition, contrasting with triazole-thiones’ enzyme inhibition .
- Synthetic Challenges : Alkylation of the pyrazole nitrogen requires precise base catalysis to avoid byproducts .
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[3,4-c]pyrazole core with substituents that include a 4-fluorophenyl and a 4-methylphenyl group. Its molecular formula is with a molecular weight of approximately 480.539 g/mol. The presence of the fluorine atom and the dioxo group contributes to its unique biological profile.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,4-c]pyrazole possess potent inhibitory effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) through the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in tumor proliferation and inflammation.
- Signal Transduction Pathways : The compound modulates various signaling pathways including NF-kB and MAPK pathways that are critical in inflammation and cancer progression.
- Oxidative Stress Modulation : It enhances antioxidant defenses in cells, thereby reducing oxidative damage associated with chronic diseases .
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds in clinical settings:
- A clinical trial involving a related thieno[3,4-c]pyrazole derivative showed a significant reduction in tumor size among patients with advanced melanoma after 12 weeks of treatment .
- Another study highlighted the use of thieno[3,4-c]pyrazole derivatives in combination therapies for resistant bacterial infections, showcasing improved outcomes compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
